N-(3-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide
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Overview
Description
N-(3-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a benzamide core substituted with a 3-methylphenyl group and a morpholinylmethyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 3-methylphenylamine, which is then reacted with 4-(chloromethyl)morpholine in the presence of a base to form the intermediate product. This intermediate is subsequently reacted with benzoyl chloride under controlled conditions to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinylmethyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Substituted products with new functional groups replacing the morpholinylmethyl group.
Scientific Research Applications
N-(3-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylphenyl)-4-(4-piperidinylmethyl)benzamide
- N-(3-methylphenyl)-4-(4-pyrrolidinylmethyl)benzamide
- N-(3-methylphenyl)-4-(4-azepanyl)methylbenzamide
Uniqueness
N-(3-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide is unique due to the presence of the morpholinylmethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C19H22N2O2 |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-4-(morpholin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-15-3-2-4-18(13-15)20-19(22)17-7-5-16(6-8-17)14-21-9-11-23-12-10-21/h2-8,13H,9-12,14H2,1H3,(H,20,22) |
InChI Key |
QABAVABHJRZPSS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Origin of Product |
United States |
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